Deacetoxycephalosporin C

Beschreibung

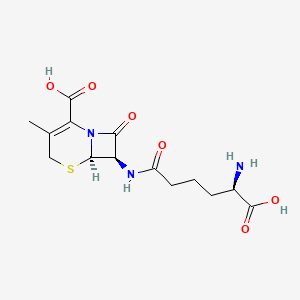

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/t7-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQIJOYQWYKBOW-JWKOBGCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181424 | |

| Record name | Deacetoxycephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26924-74-3 | |

| Record name | Deacetoxycephalosporin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26924-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetoxycephalosporin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026924743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetoxycephalosporin C | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deacetoxycephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Deacetoxycephalosporin C

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery, biosynthesis, and detailed methodologies for the isolation and characterization of Deacetoxycephalosporin C (DAOC). As a pivotal intermediate in the biosynthesis of cephalosporin antibiotics, a thorough understanding of DAOC is critical for professionals in drug development and microbial biotechnology. This document moves beyond a simple recitation of facts to explain the causal links behind experimental choices, ensuring a robust and reproducible understanding of the processes involved.

The Serendipitous Discovery and Scientific Unraveling

The journey to understanding Deacetoxycephalosporin C begins with the broader discovery of cephalosporins. In 1945, the Italian scientist Giuseppe Brotzu isolated an antibiotic-producing fungus, Cephalosporium acremonium (now known as Acremonium chrysogenum), from a sewage outfall in Sardinia[1]. This discovery laid the groundwork for a new class of β-lactam antibiotics.

It was the meticulous work of Sir Edward Abraham and Guy Newton at the Sir William Dunn School of Pathology, University of Oxford, that truly unlocked the potential of Brotzu's discovery[2][3]. While investigating the antibiotic substances produced by C. acremonium, they initially isolated a penicillin-like compound named penicillin N. However, they observed that this substance was contaminated with another β-lactam antibiotic that was resistant to penicillinase, an enzyme that inactivates penicillin[1]. This penicillinase-resistant compound was named cephalosporin C[1][2]. The structural elucidation of cephalosporin C in 1959 was a landmark achievement, revealing a novel bicyclic ring system that would become the foundation for a vast array of life-saving drugs[4].

Deacetoxycephalosporin C (DAOC) was subsequently identified as a key precursor in the biosynthetic pathway leading to cephalosporin C. Its isolation and characterization were crucial for understanding the enzymatic steps involved in the formation of the cephalosporin nucleus and for the potential to genetically engineer microorganisms for improved antibiotic production[5].

The Biosynthetic Pathway: From Amino Acids to a Core Antibiotic Intermediate

Deacetoxycephalosporin C is not a final antibiotic product but a critical stepping stone in the intricate biosynthetic pathway of cephalosporins. The synthesis begins with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine[6][7].

The key enzymatic transformation leading to DAOC is the oxidative ring expansion of penicillin N. This reaction is catalyzed by the enzyme deacetoxycephalosporin C synthase (DAOCS), also known as "expandase"[8][9]. DAOCS is a non-heme iron(II)- and 2-oxoglutarate-dependent oxygenase that facilitates the expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring characteristic of cephalosporins[9]. This is the committed step in the biosynthesis of cephalosporins from the penicillin pathway[8][9].

The reaction mechanism involves the activation of molecular oxygen by the enzyme, leading to the formation of a high-valent iron(IV)-oxo intermediate. This powerful oxidizing species then mediates the ring expansion of penicillin N to yield DAOC, succinate, carbon dioxide, and water[9]. In fungi like Acremonium chrysogenum, DAOCS is a bifunctional enzyme that also catalyzes the subsequent hydroxylation of DAOC to deacetylcephalosporin C (DAC)[8].

Production and Isolation: A Step-by-Step Technical Protocol

The isolation of DAOC from a fermentation broth is a multi-step process that requires careful optimization of each stage to ensure high purity and yield. The following protocol is a robust, field-proven methodology adapted from established procedures for cephalosporin C purification.

Fermentation of Acremonium chrysogenum

Successful isolation of DAOC begins with a high-titer fermentation.

Experimental Protocol: Fermentation

-

Inoculum Preparation: Aseptically transfer a stock culture of Acremonium chrysogenum to a seed flask containing a suitable growth medium. Incubate at 25-28°C for 48-72 hours with agitation.

-

Production Fermentation: Inoculate the production fermenter with the seed culture. The production medium should be rich in carbon and nitrogen sources to support robust growth and secondary metabolite production.

-

Fermentation Conditions: Maintain the fermentation at 25-28°C with controlled pH (typically around 6.5-7.2) and adequate aeration. The fermentation is typically run for 120-168 hours.

-

Monitoring: Regularly monitor key parameters such as biomass, substrate consumption, and antibiotic production using offline or online analytical techniques.

Downstream Processing: From Broth to Purified DAOC

The downstream processing of DAOC involves a series of purification steps designed to separate it from other fermentation products, including other cephalosporin intermediates and media components.

Experimental Protocol: Isolation and Purification

-

Mycelial Separation: Remove the fungal biomass from the fermentation broth by filtration or centrifugation. This initial step clarifies the broth for subsequent chromatographic steps.

-

Adsorption Chromatography: Pass the clarified broth through a column packed with a non-ionic adsorbent resin (e.g., Amberlite XAD series). This step captures DAOC and other hydrophobic molecules, while polar impurities pass through.

-

Elution and Concentration: Elute the bound compounds from the adsorbent resin using an appropriate organic solvent or a gradient of organic solvent in water. Concentrate the eluate under reduced pressure to obtain a crude extract enriched in DAOC.

-

Ion-Exchange Chromatography: Dissolve the crude extract in a suitable buffer and load it onto an ion-exchange chromatography column.

-

Rationale: DAOC is an amphoteric molecule with both acidic (carboxyl) and basic (amino) groups. By carefully selecting the pH of the buffer and the type of ion-exchange resin (anion or cation exchanger), it is possible to achieve a high degree of separation from other charged molecules. A weak anion exchanger is often effective.

-

-

Gradient Elution: Elute the bound DAOC from the ion-exchange column using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient. Collect fractions and monitor the absorbance at 260 nm, the characteristic absorbance maximum for the dihydrothiazine ring of cephalosporins[10].

-

Desalting and Final Purification: Pool the fractions containing pure DAOC and desalt them using a suitable method such as size-exclusion chromatography or reverse-phase chromatography.

-

Crystallization: Concentrate the desalted DAOC solution and induce crystallization by adding a non-polar solvent or by slow evaporation. The resulting crystalline DAOC can be collected by filtration and dried.

Characterization and Quality Control

The identity and purity of the isolated DAOC must be confirmed using a combination of analytical techniques.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉N₃O₆S | [3] |

| Molecular Weight | 357.38 g/mol | [3] |

| Appearance | White to off-white crystalline solid | |

| UV Absorbance (λmax) | 260 nm | [10] |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺: m/z 358.1 | [11] |

| ¹H NMR | Characteristic signals for the β-lactam ring protons, the dihydrothiazine ring protons, and the α-aminoadipyl side chain are expected. | |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons, the olefinic carbons of the dihydrothiazine ring, and the carbons of the side chain. |

Analytical Methodologies:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used to assess the purity of the isolated DAOC. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of DAOC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the isolated compound. The chemical shifts and coupling constants provide a unique fingerprint of the molecule.

Conclusion

The discovery and isolation of deacetoxycephalosporin C represent a significant chapter in the history of antibiotics. A thorough understanding of its biosynthesis and the development of robust purification protocols are essential for the continued development of new and improved cephalosporin antibiotics. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this critical field. By combining a historical perspective with detailed, field-proven protocols, this guide aims to empower scientists to confidently and efficiently work with this important biosynthetic intermediate.

References

-

Cantwell, C., Beckmann, R., Whiteman, P., Queener, S. W., & Abraham, E. P. (1992). Isolation of deacetoxycephalosporin C from fermentation broths of Penicillium chrysogenum transformants: construction of a new fungal biosynthetic pathway. Proceedings of the Royal Society of London. Series B: Biological Sciences, 248(1323), 283–289. [Link]

-

Flashman, E., et al. (2013). Studies on Deacetoxycephalosporin C Synthase Support a Consensus Mechanism for 2-Oxoglutarate Dependent Oxygenases. Biochemistry, 52(15), 2567–2577. [Link]

-

Baldwin, J. E., & Crabbe, M. J. (1987). A spectrophotometric assay for deacetoxycephalosporin C synthase. FEBS letters, 214(2), 357–361. [Link]

-

Kück, U., & Busch, S. (2006). Regulation of cephalosporin biosynthesis. In The Mycota (pp. 233-251). Springer, Berlin, Heidelberg. [Link]

-

Kück, U., & Arnold, W. (2018). Regulation of Cephalosporin Biosynthesis. In Industrial Biotechnology of Vitamins, Biopigments, and Antioxidants (pp. 1-21). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Martín, J. F., & Liras, P. (1989). Organization and expression of genes for the biosynthesis of beta-lactam antibiotics. Annual review of microbiology, 43(1), 173-206. [Link]

-

Abraham, E. P. (1999). Sir Edward Penley Abraham, C. B. E. 10 June 1913–8 May 1999. Biographical Memoirs of Fellows of the Royal Society, 45, 1-23. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160139, Deacetoxycephalosporin C. Retrieved from [Link]

-

Martín, J. F. (2012). The alpha-aminoadipate pathway for the biosynthesis of lysine in lower eukaryotes. Journal of bacteriology, 174(1), 1-6. [Link]

-

Martín, J. F., & Liras, P. (1989). Organization and expression of genes for the biosynthesis of beta-lactam antibiotics. Annual review of microbiology, 43(1), 173-206. [Link]

-

Martín, J. F. (2012). The alpha-aminoadipate pathway for the biosynthesis of lysine in lower eukaryotes. Journal of bacteriology, 174(1), 1-6. [Link]

-

Abraham, E. P. (1987). Cephalosporins 1945-1986. Drugs, 34 Suppl 2, 1–14. [Link]

-

Niu, X., Wang, L., & Gao, Q. (2021). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. Synthetic and Systems Biotechnology, 6(4), 396–401. [Link]

-

Grokipedia. (2023). Deacetoxycephalosporin-C synthase. Retrieved from [Link]

-

Abraham, E. P. (1979). A glimpse of the early history of the cephalosporins. Reviews of Infectious Diseases, 1(1), 99–105. [Link]

Sources

- 1. Frontiers | Engineering of the Filamentous Fungus Penicillium chrysogenum as Cell Factory for Natural Products [frontiersin.org]

- 2. On-line high-performance liquid chromatography for the determination of cephalosporin C and by-products in complex fermentation broths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isolation of deacetoxycephalosporin C from fermentation broths of Penicillium chrysogenum transformants: construction of a new fungal biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Deacetylcephalosporin C production in Penicillium chrysogenum by expression of the isopenicillin N epimerization, ring expansion, and acetylation genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chimia.ch [chimia.ch]

- 9. ars.usda.gov [ars.usda.gov]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Deacetoxycephalosporin C biosynthetic pathway in Acremonium chrysogenum

An In-depth Technical Guide to the Deacetoxycephalosporin C Biosynthetic Pathway in Acremonium chrysogenum

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Industrial Significance of Acremonium chrysogenum

The filamentous fungus Acremonium chrysogenum (also known as Cephalosporium acremonium) holds a paramount position in the pharmaceutical industry as the primary natural producer of the β-lactam antibiotic Cephalosporin C.[1][2][3] First isolated in 1948 from the coastal waters of Sardinia, this remarkable microorganism is the cornerstone of industrial cephalosporin production.[4] Cephalosporins, and their numerous semi-synthetic derivatives, are among the most widely used clinical antibiotics, prized for their broad antibacterial spectrum and efficacy against both Gram-positive and Gram-negative bacteria.[2][5][6]

The biosynthesis of Cephalosporin C is a complex, multi-step enzymatic process. Understanding this pathway is critical for strain improvement and process optimization to enhance production yields.[5][7] This guide provides a detailed examination of the core biosynthetic route leading to the key intermediate, deacetoxycephalosporin C (DAOC), focusing on the enzymatic machinery, genetic organization, and regulatory nuances within A. chrysogenum.

The Core Biosynthetic Pathway: From Amino Acids to the Cephem Nucleus

The journey to deacetoxycephalosporin C begins with three fundamental amino acid precursors and proceeds through a series of highly specific enzymatic transformations. The genes encoding these enzymes are notably organized into two separate clusters on different chromosomes: an "early" cluster (pcbAB-pcbC and cefD1-cefD2) and a "late" cluster (cefEF-cefG).[8][9][10]

Tripeptide Assembly: The Foundation

The pathway is initiated by the condensation of three precursor amino acids: L-α-aminoadipic acid (L-α-AAA), L-cysteine, and L-valine. This crucial first step is catalyzed by a large, non-ribosomal peptide synthetase (NRPS) called δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (LLD-ACV) synthetase (ACVS) .

-

Enzyme: ACV Synthetase (ACVS)

-

Function: This trimodular megasynthase polymerizes the three amino acids into the linear tripeptide, LLD-ACV.[11][12] The L-α-AAA residue marks a significant branch point, as it is also a precursor for lysine biosynthesis, creating a competitive flux that influences the overall yield of cephalosporin.[1]

The First Ring Closure: Formation of Isopenicillin N

The linear LLD-ACV tripeptide undergoes a pivotal oxidative cyclization to form the bicyclic structure of isopenicillin N (IPN), which contains the characteristic four-membered β-lactam ring fused to a five-membered thiazolidine ring.[13][14][15]

-

Enzyme: Isopenicillin N Synthase (IPNS)

-

Mechanism: IPNS is a non-heme iron-dependent oxygenase that catalyzes this complex four-electron oxidative reaction, using molecular oxygen to form both the C-N bond of the β-lactam ring and the C-S bond of the thiazolidine ring.[16][17][18] The reaction is a critical step, establishing the core penicillin nucleus.[13][14] A loss-of-function mutation in the pcbC gene results in the accumulation of the LLD-ACV tripeptide and a halt in the pathway.[19]

Epimerization to Penicillin N

The side chain of isopenicillin N (L-α-aminoadipoyl) must be epimerized to the D-configuration to form Penicillin N, the direct substrate for the subsequent ring expansion step.

-

Enzyme: Isopenicillin N Epimerase

-

Function: In A. chrysogenum, this conversion is catalyzed by a two-component epimerization system encoded by the linked cefD1 and cefD2 genes.[9][20]

The Crucial Ring Expansion: Synthesis of Deacetoxycephalosporin C (DAOC)

This is the committed and often rate-limiting step in cephalosporin biosynthesis, where the five-membered thiazolidine ring of Penicillin N is expanded into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).[12][21]

-

Enzyme: Deacetoxycephalosporin C Synthase (DAOCS), also known as "Expandase".

-

Gene: cefEF[9]

-

Mechanism: In A. chrysogenum, DAOCS is a bifunctional enzyme that also possesses hydroxylase activity for the next step in the pathway.[12][22][23][24] It is a non-heme iron(II)- and 2-oxoglutarate-dependent oxygenase.[21][24] The catalytic mechanism involves the binding of Penicillin N, Fe(II), and 2-oxoglutarate to the active site, followed by the activation of molecular oxygen. This leads to the oxidative decarboxylation of 2-oxoglutarate and the formation of a high-valent iron(IV)-oxo intermediate, which facilitates the radical-mediated ring expansion.[21][25][26]

Subsequent Transformations to Cephalosporin C

To provide a complete picture, the pathway continues from DAOC:

-

Hydroxylation: The same bifunctional enzyme encoded by cefEF, which possesses Deacetylcephalosporin C Synthase (DACS) activity, hydroxylates DAOC at the C-3 methyl group to produce deacetylcephalosporin C (DAC).[9][12][22][24]

-

Acetylation: The final step is the acetylation of the hydroxyl group of DAC by Acetyl-CoA, catalyzed by Deacetylcephalosporin C Acetyltransferase (DAC-AT) , encoded by the cefG gene, to yield the final product, Cephalosporin C.[8][9][27] Expression of the cefG gene is often a limiting factor in overall cephalosporin production.[28]

The complete biosynthetic pathway is visualized below.

Caption: The biosynthetic pathway of Cephalosporin C in A. chrysogenum.

Quantitative Data and Enzyme Summary

The table below summarizes the key enzymatic steps in the formation of deacetoxycephalosporin C and its subsequent conversion.

| Enzyme Name | Gene(s) | Substrate(s) | Product(s) | Cofactors/Requirements |

| ACV Synthetase (ACVS) | pcbAB | L-α-AAA, L-Cysteine, L-Valine | LLD-ACV | ATP, Mg²⁺ |

| Isopenicillin N Synthase (IPNS) | pcbC | LLD-ACV | Isopenicillin N | Fe²⁺, O₂ |

| Isopenicillin N Epimerase | cefD1/D2 | Isopenicillin N | Penicillin N | - |

| Deacetoxycephalosporin C Synthase (DAOCS) | cefEF | Penicillin N | Deacetoxycephalosporin C | Fe²⁺, O₂, α-ketoglutarate, Ascorbate |

| Deacetylcephalosporin C Synthase (DACS) | cefEF | Deacetoxycephalosporin C | Deacetylcephalosporin C | Fe²⁺, O₂, α-ketoglutarate, Ascorbate |

| Deacetylcephalosporin C Acetyltransferase | cefG | Deacetylcephalosporin C, Acetyl-CoA | Cephalosporin C | - |

Methodologies and Experimental Protocols

A self-validating system for studying this pathway involves the successful progression from fungal cultivation to the isolation and characterization of specific enzymatic activities. The causality behind these steps is to create a reproducible workflow where the biological output (antibiotic production) validates the fermentation conditions, and the purified enzyme's activity validates the molecular biology and biochemical procedures.

Protocol 1: Laboratory-Scale Fermentation of A. chrysogenum

This protocol outlines a typical batch fermentation process to cultivate A. chrysogenum for the production of cephalosporins.

Objective: To produce sufficient biomass and secondary metabolites for subsequent analysis.

Materials:

-

A. chrysogenum strain (e.g., ATCC 11550)

-

Seed medium and Fermentation medium (see composition below)

-

Shaker-incubator

-

Baffled Erlenmeyer flasks (250 mL)

-

Sterile water, pH meter, autoclave

Procedure:

-

Inoculum Preparation: Inoculate a 250 mL flask containing 50 mL of sterile seed medium with a stock culture of A. chrysogenum. Incubate at 28°C on a rotary shaker at 220 rpm for 48-72 hours.

-

Fermentation: Transfer 5-10% (v/v) of the seed culture to a 250 mL flask containing 50 mL of fermentation medium.[29]

-

Cultivation: Incubate the fermentation flasks at 28°C, 220 rpm for 144-200 hours.[2][29][30]

-

Process Monitoring: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor pH, biomass (dry cell weight), and cephalosporin C/DAOC concentration via HPLC. Maintain pH around 6.5-7.2.[2][30]

-

Harvest: After the fermentation period, harvest the broth by centrifugation to separate the mycelia from the supernatant containing the antibiotics.

Media Composition (Example):

-

Fermentation Medium (g/L): Sucrose 36, Glucose 27, (NH₄)₂SO₄ 8, KH₂PO₄ 8, D/L-Methionine 5, Na₂SO₄ 1.6, CaSO₄ 2.3, MgSO₄·7H₂O 1.3, plus trace elements.[29] Methionine is a key additive known to stimulate production.[2]

Protocol 2: Characterization of Deacetoxycephalosporin C Synthase (DAOCS)

This workflow details the expression, purification, and assay of the DAOCS enzyme.

Objective: To isolate and measure the catalytic activity of the DAOCS enzyme encoded by the cefEF gene.

Sources

- 1. scispace.com [scispace.com]

- 2. longdom.org [longdom.org]

- 3. Regulation of cephalosporin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of Cephalosporin C Producer | PLOS One [journals.plos.org]

- 5. Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Advances in the regulation of cephalosporin C biosynthesis - A review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The cefG gene of Cephalosporium acremonium is linked to the cefEF gene and encodes a deacetylcephalosporin C acetyltransferase closely related to homoserine O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]

- 14. uniprot.org [uniprot.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Isopenicillin N synthase - Proteopedia, life in 3D [proteopedia.org]

- 17. books.rsc.org [books.rsc.org]

- 18. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 19. Characterization of a loss-of-function mutation in the isopenicillin N synthetase gene of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C - PMC [pmc.ncbi.nlm.nih.gov]

- 21. grokipedia.com [grokipedia.com]

- 22. researchgate.net [researchgate.net]

- 23. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Copurification and characterization of deacetoxycephalosporin C synthetase/hydroxylase from Cephalosporium acremonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. portlandpress.com [portlandpress.com]

- 28. Expression of the cefG gene is limiting for cephalosporin biosynthesis in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Enhanced fermentative production of Cephalosporin C by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 30. cabidigitallibrary.org [cabidigitallibrary.org]

Deacetoxycephalosporin C: A Linchpin in Modern Antibiotic Manufacturing

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Deacetoxycephalosporin C (DAOC) stands as a critical biosynthetic intermediate in the production of cephalosporin antibiotics, a class of drugs indispensable in the global fight against bacterial infections.[1] This guide illuminates the pivotal role of DAOC, focusing on the enzymatic conversion of penicillin substrates, the intricacies of its production and purification, and the analytical methods required for its characterization. At the heart of this process is the enzyme Deacetoxycephalosporin C Synthase (DAOCS), also known as expandase, which catalyzes the crucial ring-expansion reaction that transforms the five-membered thiazolidine ring of penicillins into the six-membered dihydrothiazine ring of cephalosporins.[2][3] Understanding and optimizing the production of DAOC is paramount for developing efficient and environmentally sustainable manufacturing routes for next-generation cephalosporin-based therapies.

The Biosynthetic Significance of DAOC

The journey to cephalosporin antibiotics begins with the fermentation of precursor molecules. In nature, this pathway starts with three amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—which are condensed to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[1] The subsequent critical steps are:

-

Formation of Isopenicillin N: The enzyme Isopenicillin N Synthase (IPNS) catalyzes the oxidative cyclization of the ACV tripeptide to form isopenicillin N, the first penicillin-type molecule in the pathway.[1]

-

Isomerization to Penicillin N: Isopenicillin N is then epimerized to form Penicillin N, the natural substrate for the next key enzyme.[1][4]

-

The DAOCS-Catalyzed Ring Expansion: Deacetoxycephalosporin C Synthase (DAOCS) acts on Penicillin N, catalyzing an oxidative ring expansion. This reaction is the defining step that converts the penicillin nucleus into the cephalosporin nucleus, yielding DAOC.[1][2][5]

This biosynthetic conversion is the bridge between the penicillin and cephalosporin families of antibiotics.[1] DAOC itself is a precursor to Cephalosporin C and other derivatives. For instance, in many fungi, a bifunctional DAOCS enzyme can further hydroxylate DAOC to produce deacetylcephalosporin C (DAC).[1][6] In contrast, bacteria like Streptomyces clavuligerus utilize two separate enzymes for these steps.[1][3]

The Enzymology of Deacetoxycephalosporin C Synthase (DAOCS)

DAOCS (EC 1.14.20.1) is a non-heme iron(II) and 2-oxoglutarate (2-OG) dependent oxygenase.[1][2] Its catalytic activity is a sophisticated biochemical process requiring several key components.

Reaction: Penicillin N + 2-Oxoglutarate + O₂ ⇌ Deacetoxycephalosporin C + Succinate + CO₂ + H₂O[5]

The mechanism involves the formation of a ternary complex between the enzyme, Fe(II), 2-oxoglutarate, and the penicillin substrate.[4][7] Molecular oxygen then reacts with this complex, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate and CO₂, which generates a highly reactive iron(IV)-oxo intermediate.[2] This powerful oxidizing species facilitates the ring expansion of penicillin N to DAOC.[2][7]

Diagram: Biosynthetic Pathway to Deacetoxycephalosporin C (DAOC)

Caption: Enzymatic cascade from amino acids to DAOC.

Industrial Production of DAOC: A Shift from Nature

While Penicillin N is the natural substrate for DAOCS, it is not readily or cheaply available for industrial processes.[1] Consequently, significant research has focused on engineering the DAOCS enzyme to efficiently accept more accessible substrates like Penicillin G or V, which are produced in large quantities via fermentation of Penicillium chrysogenum.[1][8] This bio-conversion strategy offers a "green" alternative to the complex and often polluting chemical ring-expansion methods traditionally used to produce cephalosporin intermediates.[8][9]

Key Parameters for Enzymatic Conversion

The successful bioconversion of penicillin substrates to DAOC is dependent on the precise control of several reaction parameters.

| Parameter | Typical Range/Condition | Rationale & Field Insights[1][2][8][10][11] |

| Enzyme Source | Recombinant E. coli expressing engineered DAOCS | High expression levels and ease of genetic manipulation allow for enzyme optimization and cost-effective production. |

| Substrate | Penicillin G or V | Inexpensive and widely available industrial starting materials. |

| pH | 7.2 - 7.5 | The optimal pH for DAOCS activity is around 7.5; maintaining this prevents enzyme denaturation and maximizes catalytic rate. |

| Temperature | 28 - 30°C | Balances enzyme activity with stability. Higher temperatures can increase reaction rates but risk thermal denaturation over time. |

| Cofactors | Fe(II), 2-Oxoglutarate, Ascorbate, DTT | Fe(II) is the catalytic metal. 2-Oxoglutarate is a co-substrate. Ascorbate and DTT are reducing agents that maintain the iron in its active Fe(II) state and protect essential sulfhydryl groups on the enzyme. |

| Dissolved Oxygen | > 40% saturation | Molecular oxygen is a required substrate for the oxidative reaction. Insufficient oxygen is a common rate-limiting factor in large-scale reactions. |

Experimental Protocol: Whole-Cell Bioconversion of Penicillin G

This protocol outlines a laboratory-scale whole-cell bioconversion process using recombinant E. coli engineered to overexpress a mutant DAOCS with high affinity for Penicillin G.[12]

1. Cell Culture and Induction: a. Inoculate a suitable E. coli expression strain (e.g., BL21(DE3)) carrying the DAOCS expression plasmid into Luria-Bertani (LB) broth supplemented with the appropriate antibiotic. b. Grow the culture at 37°C with vigorous shaking to an optical density (OD₆₀₀) of 0.6-0.8. c. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. d. Reduce the temperature to 20°C and continue incubation for 16-18 hours to allow for proper protein folding.

2. Cell Harvesting and Preparation: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Wash the cell pellet twice with a phosphate buffer (50 mM, pH 7.5). c. Resuspend the cells in the same buffer to a final concentration of 50 g/L (wet cell weight). These are now the "resting cells" for bioconversion.[8]

3. Bioconversion Reaction: a. In a temperature-controlled bioreactor, combine the resting cell suspension with the reaction buffer containing:

- Penicillin G (substrate): 20 g/L

- FeSO₄·7H₂O (cofactor): 1.8 mM[8]

- α-Ketoglutarate (co-substrate): 1.5 mM[8]

- Ascorbic Acid (reducing agent): 2 mM b. Maintain the reaction at 28°C with gentle agitation and constant aeration to ensure sufficient dissolved oxygen. c. Monitor the progress of the reaction by taking samples periodically for HPLC analysis. The reaction is typically complete within 4-6 hours.

Purification of Deacetoxycephalosporin C

Following the bioconversion, DAOC must be separated from the reaction mixture, which contains cells, residual substrate, cofactors, and byproducts.[13] A multi-step purification strategy is typically employed.[10][14]

Diagram: DAOC Purification Workflow

Caption: A typical multi-step downstream process for DAOC purification.

Detailed Protocol: Chromatographic Purification

1. Clarification: a. Centrifuge the final reaction mixture at 10,000 x g for 20 minutes at 4°C to pellet the E. coli cells. b. Decant and collect the supernatant. For larger volumes, tangential flow filtration (TFF) is a scalable alternative.[15]

2. Anion Exchange Chromatography (Capture Step): a. Equilibrate a DEAE-Sepharose or similar anion exchange column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0). b. Load the clarified supernatant onto the column. DAOC, being anionic at this pH, will bind to the resin. c. Wash the column with 3-5 column volumes of the equilibration buffer to remove unbound impurities. d. Elute the bound DAOC using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer). e. Collect fractions and analyze via HPLC to identify those containing pure DAOC.

3. Hydrophobic Interaction Chromatography (Polishing Step): a. Pool the DAOC-containing fractions from the previous step and add ammonium sulfate to a final concentration of 1.0 M to increase the ionic strength. b. Load this solution onto a Phenyl-Sepharose column equilibrated with a high-salt buffer (e.g., 20 mM Tris-HCl with 1.0 M ammonium sulfate, pH 7.5). c. Elute the DAOC by applying a reverse salt gradient (1.0 M to 0 M ammonium sulfate). This step is effective at separating DAOC from more hydrophobic or hydrophilic impurities.

4. Final Formulation: a. Pool the final pure fractions and desalt using dialysis or diafiltration. b. The resulting DAOC solution can be concentrated and lyophilized for long-term storage or used directly in subsequent synthetic steps.

Analytical Characterization of DAOC

Accurate and robust analytical methods are essential for monitoring reaction progress, assessing purity during purification, and qualifying the final product. High-Performance Liquid Chromatography (HPLC) is the primary technique used.[16][17]

Protocol: RP-HPLC Method for DAOC Quantification

1. Chromatographic System:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: An isocratic or gradient system of acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 4.5). A typical starting condition is 95:5 (v/v) aqueous buffer to acetonitrile.[18]

- Flow Rate: 1.0 mL/min.

- Detection: UV detector set at 260 nm, where the cephem nucleus has strong absorbance.[18]

- Column Temperature: 30°C.

2. Sample Preparation: a. Take a 100 µL aliquot from the reaction or purification fraction. b. Centrifuge at 15,000 x g for 5 minutes to remove any particulates. c. Dilute the supernatant 1:10 with the mobile phase. d. Filter through a 0.22 µm syringe filter before injection.

3. Quantification: a. Prepare a standard curve using a certified reference standard of DAOC over a relevant concentration range (e.g., 10-200 µg/mL). b. Inject 10 µL of the prepared sample and standards. c. The concentration of DAOC in the sample is determined by comparing its peak area to the standard curve. The identity of the peak can be confirmed by spiking a sample with the reference standard or by using mass spectrometry (LC-MS).[16][19]

Conclusion and Future Outlook

Deacetoxycephalosporin C is more than just a molecule in a pathway; it is a critical platform for the industrial synthesis of a vast array of life-saving cephalosporin antibiotics. The transition from reliance on the natural, hard-to-source substrate Penicillin N to readily available alternatives like Penicillin G has been made possible through advanced protein engineering of the key enzyme, DAOCS.[20][21] The methodologies for bioconversion, purification, and analysis detailed in this guide provide a robust framework for researchers and developers. Future innovations will likely focus on further enhancing the catalytic efficiency and stability of DAOCS, developing integrated and continuous manufacturing processes, and applying these principles to create novel antibiotic structures to combat the growing threat of antimicrobial resistance.[15][22]

References

-

Niu, X., Li, Y., & Li, J. (2021). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. Biotechnology Letters, 43(8), 1547-1563. Available from: [Link]

-

Grokipedia. (n.d.). Deacetoxycephalosporin-C synthase. Retrieved January 16, 2026, from [Link]

-

Schofield, C. J., & Zhang, Z. (2017). Roles of 2-oxoglutarate oxygenases and isopenicillin N synthase in β-lactam biosynthesis. Natural Product Reports, 34(10), 1205-1232. Available from: [Link]

-

Wikipedia. (2023). Deacetoxycephalosporin-C synthase. Retrieved January 16, 2026, from [Link]

-

Ramaswamy, S., et al. (2016). Modified Deacetylcephalosporin C Synthase for the Biotransformation of Semisynthetic Cephalosporins. Applied and Environmental Microbiology, 82(11), 3379-3387. Available from: [Link]

-

Tarhonskaya, H., et al. (2014). Studies on Deacetoxycephalosporin C Synthase Support a Consensus Mechanism for 2-Oxoglutarate Dependent Oxygenases. Biochemistry, 53(22), 3675-3685. Available from: [Link]

-

Fan, K., Lin, B., Tao, Y., & Yang, K. (2017). The biosynthesis of cephalosporins from penicillins catalyzed by the expandase (DAOCS) and hydroxylase (DACS). Journal of Industrial Microbiology & Biotechnology, 44(4-5), 705-710. Available from: [Link]

-

Barber, M. S., et al. (2004). Industrial Enzymatic Production of Cephalosporin-Based beta-Lactams. Biocatalysis and Biotransformation, 22(3), 179-186. Available from: [Link]

-

Valegård, K., et al. (1998). Deacetoxycephalosporin C Synthase. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 6 Pt 1), 1379-1387. Available from: [Link]

-

Liu, G., et al. (2024). Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation. AMB Express, 14(1), 1-13. Available from: [Link]

-

Elander, R. P. (2003). Industrial enzymatic production of cephalosporin-based beta-lactams. Applied Microbiology and Biotechnology, 61(5-6), 385-392. Available from: [Link]

-

Fan, K., et al. (2017). Engineering deacetoxycephalosporin C synthase as a catalyst for the bioconversion of penicillins. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 705-710. Available from: [Link]

-

Al-Hussain, L. A., & Al-Attas, A. A. (2022). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Critical Reviews in Analytical Chemistry, 52(7), 1599-1616. Available from: [Link]

-

Niu, X., et al. (2021). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. Biotechnology Letters, 43(8), 1547-1563. Available from: [Link]

-

Adinarayana, K., et al. (2003). Cephalosporin C Production from Acremonium chrysogenum. Biotechnology Progress, 19(5), 1470-1474. Available from: [Link]

-

Jensen, S. E., et al. (1991). Elucidation of conditions allowing conversion of penicillin G and other penicillins to deacetoxycephalosporins by resting cells of Streptomyces clavuligerus. Proceedings of the National Academy of Sciences, 88(16), 7276-7280. Available from: [Link]

-

Wei, G., et al. (2015). Reconstitution of TCA cycle with DAOCS to engineer Escherichia coli into an efficient whole cell catalyst of penicillin G. Metabolic Engineering, 31, 1-9. Available from: [Link]

-

Jensen, S. E., Westlake, D. W., & Wolfe, S. (1985). Purification and initial characterization of deacetoxycephalosporin C synthase from Streptomyces clavuligerus. Journal of Antibiotics, 38(2), 263-265. Available from: [Link]

-

Microbe Online. (2022). Cephalosporin Production and Application. Retrieved January 16, 2026, from [Link]

-

Salem, H. (2016). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Critical Reviews in Analytical Chemistry, 46(3), 256-264. Available from: [Link]

- Higgens, C. E., & Hamill, R. L. (1975). Process for deacetoxycephalosporin c. U.S. Patent No. 3,862,008. Washington, DC: U.S. Patent and Trademark Office.

-

Dotzlaf, J. E., & Yeh, W. K. (1987). Purification of deacetoxycephalosporin C synthetase (expandase) from C. acremonium. Journal of Bacteriology, 169(4), 1611-1618. Available from: [Link]

-

Kupka, J., et al. (1983). Purification and initial characterization of an enzyme with deacetoxycephalosporin C synthetase and hydroxylase activities. FEMS Microbiology Letters, 16(1), 1-6. Available from: [Link]

-

Dotzlaf, J. E., & Yeh, W. K. (1987). Copurification and characterization of deacetoxycephalosporin C synthetase/hydroxylase from Cephalosporium acremonium. Journal of Bacteriology, 169(4), 1611-1618. Available from: [Link]

-

Jin, H., et al. (2014). Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies. Bioanalysis, 6(13), 1817-1836. Available from: [Link]

-

Sravani, S., et al. (2014). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. Journal of Chemistry and Chemical Sciences, 4(1), 1-10. Available from: [Link]

-

Sahoo, S., et al. (2012). HPLC analysis of cephalosporins and study of different analytical parameters. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 199-204. Available from: [Link]

-

Herzog, F., & Pines, J. (2010). Large-scale purification of the vertebrate anaphase-promoting complex/cyclosome. Methods in Molecular Biology, 605, 139-152. Available from: [Link]

-

53Biologics. (n.d.). Downstream Processing Challenges in Biologics Manufacturing. Retrieved January 16, 2026, from [Link]

-

Figueiredo, C., et al. (2018). Large-scale production of megakaryocytes in microcarrier-supported stirred suspension bioreactors. Scientific Reports, 8(1), 10103. Available from: [Link]

-

KD Pharma Group. (n.d.). Superior separation and purification technologies. Retrieved January 16, 2026, from [Link]

-

Axplora. (n.d.). Dare To Use Preparative Chromatography at Industrial Scale for Your API. Retrieved January 16, 2026, from [Link]

Sources

- 1. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Deacetoxycephalosporin-C synthase - Wikipedia [en.wikipedia.org]

- 6. Modified Deacetylcephalosporin C Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Purification and initial characterization of deacetoxycephalosporin C synthase from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Copurification and characterization of deacetoxycephalosporin C synthetase/hydroxylase from Cephalosporium acremonium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reconstitution of TCA cycle with DAOCS to engineer Escherichia coli into an efficient whole cell catalyst of penicillin G - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US3862008A - Process for deacetoxycephalosporin c. - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]

- 16. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]

- 18. iiste.org [iiste.org]

- 19. Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. eu-assets.contentstack.com [eu-assets.contentstack.com]

An In-Depth Technical Guide to the Early Research on Deacetoxycephalosporin C and Penicillin Ring Expansion

Introduction

The story of β-lactam antibiotics is a cornerstone of modern medicine, beginning with Alexander Fleming's serendipitous discovery of penicillin in 1928.[1][2][3][4] This was followed by the discovery of a new class of β-lactam compounds, the cephalosporins, by Giuseppe Brotzu in 1945 from the fungus Cephalosporium acremonium (now Acremonium chrysogenum).[5][6][7][8] The subsequent isolation and structural elucidation of Cephalosporin C by Sir Edward Abraham and Guy Newton at the University of Oxford revealed a crucial similarity to penicillin: a core β-lactam ring fused to a sulfur-containing ring.[8][9] However, the cephalosporin nucleus featured a six-membered dihydrothiazine ring, in contrast to penicillin's five-membered thiazolidine ring.[10]

This structural kinship presented a profound scientific and industrial challenge: could the penicillin nucleus, which could be produced in high yields through fermentation, be chemically or biologically converted into the cephalosporin core? A positive answer would unlock the potential for a vast new arsenal of semi-synthetic antibiotics. This guide provides a detailed technical exploration of the two parallel streams of early research that triumphantly solved this problem: the elucidation of the natural enzymatic pathway and the development of a pioneering chemical synthesis.

Section 1: The Biosynthetic Pathway: Enzymatic Ring Expansion of Penicillin N

The first clues to converting penicillins to cephalosporins came from nature itself. Researchers investigating the biosynthesis of Cephalosporin C discovered that the pathway proceeds through a penicillin intermediate, Penicillin N. This pivotal step involves the expansion of the five-membered ring of Penicillin N into the six-membered ring of Deacetoxycephalosporin C (DAOC).[11]

The Catalyst: Deacetoxycephalosporin C Synthase (DAOCS)

The enzymatic engine driving this transformation is Deacetoxycephalosporin C Synthase (DAOCS) , also commonly known as "expandase" .[12][13] This enzyme is a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase, a class of enzymes that utilizes molecular oxygen to perform complex oxidative reactions.[14][15][16]

Early research identified DAOCS in both the fungal producer A. chrysogenum and bacterial producers like Streptomyces clavuligerus. A key distinction emerged:

-

In the fungus Acremonium chrysogenum , DAOCS is a bifunctional enzyme that not only catalyzes the ring expansion of Penicillin N to DAOC but also the subsequent hydroxylation of DAOC to form Deacetylcephalosporin C (DAC).[12][17]

-

In the bacterium Streptomyces clavuligerus , these two steps are catalyzed by two distinct, monofunctional enzymes: DAOCS (encoded by the cefE gene) for the expansion and Deacetylcephalosporin C Synthase (DACS) (encoded by the cefF gene) for the hydroxylation.[12][17]

The Catalytic Mechanism of DAOCS

The mechanism of DAOCS is a sophisticated example of biological oxidation. It proceeds via a consensus mechanism for 2-oxoglutarate-dependent oxygenases.[14][18]

-

Ternary Complex Formation: The reaction initiates with the ordered binding of Fe(II), 2-oxoglutarate (2-OG), and the substrate (Penicillin N) to the enzyme's active site.[14][18]

-

Oxygen Activation: Molecular oxygen (O₂) then binds to the iron center. This triggers the oxidative decarboxylation of 2-OG into succinate and CO₂.

-

Ferryl Intermediate Generation: The energy released from decarboxylation is used to generate a highly reactive iron(IV)-oxo (ferryl) intermediate (Fe(IV)=O).[15]

-

Hydrogen Abstraction & Ring Expansion: This potent ferryl species abstracts a hydrogen atom from the C-3 position of the penicillin substrate, initiating a radical-mediated rearrangement that results in the cleavage of the thiazolidine ring and the formation of the new six-membered dihydrothiazine ring of DAOC.[15][18]

Ascorbate is typically required in in vitro assays, not as a direct participant in the catalytic cycle, but as a reducing agent to maintain the active site iron in its necessary Fe(II) oxidation state.[19]

Visualization: Biosynthetic & Catalytic Pathways

Caption: Key enzymatic steps in the biosynthesis of cephalosporins from penicillin precursors.

Caption: The catalytic cycle of Deacetoxycephalosporin C Synthase (DAOCS).

Experimental Protocol: Cell-Free DAOCS Activity Assay

This protocol is a representative method based on the foundational work by researchers like Arnold Demain, who first reported the cell-free ring expansion in 1976.[12][19][20]

Objective: To measure the conversion of Penicillin N to Deacetoxycephalosporin C (DAOC) using a cell-free lysate.

Materials:

-

Cell Source: Protoplast lysate from Cephalosporium acremonium or Streptomyces clavuligerus.

-

Substrate: Penicillin N solution (e.g., 10 mM stock).

-

Cofactors & Reagents:

-

Ferrous sulfate (FeSO₄), freshly prepared (e.g., 4 mM stock).

-

Ascorbic acid, freshly prepared (e.g., 67 mM stock).

-

α-ketoglutarate (2-Oxoglutarate), (e.g., 128 mM stock).

-

ATP solution (e.g., 83 mM stock).

-

Tris-HCl buffer (e.g., 0.1 M, pH 7.2).

-

-

Equipment: Microcentrifuge tubes, 25°C water bath, HPLC system or bioassay plates with a DAOC-sensitive indicator organism.

Methodology:

-

Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following in order:

-

Tris-HCl buffer (to final volume of 1 mL).

-

10 µL ATP solution (final concentration: 0.83 mM).[19]

-

10 µL Ferrous sulfate solution (final concentration: 0.04 mM).[19]

-

10 µL Ascorbic acid solution (final concentration: 0.67 mM).[19]

-

10 µL α-ketoglutarate solution (final concentration: 1.28 mM).[20]

-

500 µL of cell-free lysate (protein concentration should be determined and standardized).

-

-

Pre-incubation: Gently mix and pre-incubate the mixture at 25°C for 2 minutes to allow temperature equilibration.

-

Initiation: Start the reaction by adding 7 µL of the Penicillin N stock solution (final concentration: 0.07 mM).[19]

-

Incubation: Incubate the reaction mixture at 25°C for a defined period (e.g., 30-60 minutes). A control reaction without Penicillin N should be run in parallel.

-

Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation (boiling for 2 minutes), followed by centrifugation to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the presence of DAOC. This is typically done by reverse-phase HPLC, comparing the retention time and peak area to a known DAOC standard. Alternatively, a bioassay can be used where the product inhibits the growth of a specific indicator bacterium.

Causality Behind Choices:

-

pH 7.2: This is the optimal pH for the DAOCS enzyme's activity.[19]

-

Ascorbate and FeSO₄: Ascorbate is crucial for preventing the non-enzymatic oxidation of Fe(II) to Fe(III), ensuring the iron cofactor remains in its catalytically active reduced state.[19]

-

α-ketoglutarate: It is a non-negotiable co-substrate for the dioxygenase reaction, providing the chemical energy via its decarboxylation to drive the formation of the reactive ferryl intermediate.[20]

Section 2: The Chemical Breakthrough: Synthetic Ring Expansion of Penicillins

Running parallel to the biological discoveries was a concerted effort in synthetic organic chemistry to achieve the ring expansion in vitro. This research culminated in a landmark achievement that became fundamental to the industrial production of semi-synthetic cephalosporins.

The Morin Rearrangement: A Paradigm Shift in Antibiotic Chemistry

In 1963, R. B. Morin and his colleagues at the Lilly Research Laboratories reported a novel, acid-catalyzed chemical rearrangement that converted a penicillin derivative into a deacetoxycephalosporin.[21] This reaction, now known as the Morin rearrangement , involves the transformation of a penicillin sulfoxide ester. It was a pivotal discovery, as it provided the first efficient chemical route to the cephalosporin nucleus from the more accessible penicillin core.[21][22]

The Chemical Mechanism

The key to the Morin rearrangement is the initial oxidation of the sulfide in the penicillin thiazolidine ring to a sulfoxide. This chemical modification activates the molecule for the subsequent rearrangement.

-

Sulfoxide Formation: The penicillin molecule is first oxidized at the sulfur atom to form a penicillin sulfoxide.

-

Ring Opening: In the presence of an acid catalyst, the sulfoxide facilitates the opening of the five-membered thiazolidine ring, likely forming a transient sulfenic acid intermediate.

-

Intermediate Trapping & Cyclization: This intermediate is trapped and undergoes cyclization to form a transient, bicyclic episulfonium ion.

-

Rearrangement and Ring Expansion: The episulfonium ion intermediate rearranges, leading to the formation of the thermodynamically more stable six-membered dihydrothiazine ring of the deacetoxycephalosporin (cephem) nucleus.[21]

Visualization: The Morin Rearrangement

Caption: Conceptual workflow of the acid-catalyzed Morin rearrangement for penicillin ring expansion.

Experimental Workflow: General Protocol for Penicillin to Cephalosporin Conversion

This generalized protocol outlines the key chemical transformations central to the Morin rearrangement.

Objective: To convert a penicillin nucleus into a deacetoxycephalosporin nucleus.

Materials:

-

Starting Material: Penicillin V or G methyl ester.

-

Reagents:

-

Oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA).

-

Acid catalyst (e.g., p-toluenesulfonic acid).

-

Anhydrous, high-boiling point solvent (e.g., toluene or xylene).

-

Reagents for ester deprotection (if necessary).

-

Methodology:

-

Step 1: Oxidation to Sulfoxide: Dissolve the penicillin ester in a suitable solvent (e.g., dichloromethane). Cool the solution in an ice bath and add one equivalent of m-CPBA portion-wise. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Work up the reaction to isolate the penicillin sulfoxide ester.

-

Rationale: The sulfoxide is a crucial activating group. It weakens the C-S bond and acts as an internal nucleophile trap after ring opening, which is essential for the rearrangement to proceed.

-

-

Step 2: Ring Expansion Reaction: Dissolve the purified penicillin sulfoxide ester in an anhydrous solvent like toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux for several hours, monitoring the reaction's progress by TLC or HPLC.

-

Rationale: Heat provides the energy to overcome the activation barrier for ring opening, while the acid catalyzes the rearrangement pathway via the episulfonium intermediate.

-

-

Step 3: Isolation and Purification: After the reaction is complete, cool the mixture and perform an appropriate workup (e.g., washing with sodium bicarbonate solution, drying, and solvent evaporation). Purify the resulting deacetoxycephalosporin ester using column chromatography.

-

Step 4: Deprotection (Optional): If the free acid is desired, the ester protecting group is removed using standard chemical procedures to yield the final 7-aminodeacetoxycephalosporanic acid (7-ADCA) or a related nucleus.

Section 3: Data Summary and Comparative Insights

The parallel development of enzymatic and chemical methods provided researchers with two distinct toolkits for accessing the cephalosporin core.

Table: Comparison of Early DAOCS Properties

| Property | Acremonium chrysogenum DAOCS | Streptomyces clavuligerus DAOCS |

| Functionality | Bifunctional (Expandase & Hydroxylase)[12][17] | Monofunctional (Expandase only)[12][17] |

| Gene(s) | cefEF | cefE[12] |

| Natural Substrate | Penicillin N[12] | Penicillin N[12] |

| Product(s) | DAOC, then DAC | DAOC |

Table: Comparison of Early Ring Expansion Methodologies

| Feature | Enzymatic Method (DAOCS) | Chemical Method (Morin Rearrangement) |

| Starting Material | Penicillin N | Penicillin G or V (as sulfoxide ester)[21] |

| Key Reagent | DAOCS Enzyme, Fe(II), 2-OG, O₂[15] | Acid Catalyst (e.g., p-TsOH)[21] |

| Conditions | Aqueous buffer, pH ~7.2, 25°C[19] | Anhydrous organic solvent, reflux (high temp)[21] |

| Specificity | Highly specific for Penicillin N in early studies[12] | Broadly applicable to different penicillin side chains |

| Industrial Relevance | Initially a research tool; later engineered for bioconversion[23] | Foundational for industrial semi-synthesis of 7-ADCA[20] |

Conclusion

The early research into the conversion of penicillins to cephalosporins represents a triumph of multidisciplinary science. The meticulous work of biochemists and microbiologists who dissected the natural biosynthetic pathway revealed the existence and function of the remarkable enzyme, Deacetoxycephalosporin C Synthase.[12] Simultaneously, the ingenuity of organic chemists, particularly the team led by R.B. Morin, devised a novel and powerful chemical rearrangement to achieve the same core transformation in the lab.[21]

Together, these biological and chemical breakthroughs did more than simply solve an interesting scientific puzzle. They laid the essential groundwork for the entire field of semi-synthetic cephalosporins, which have become one of the most vital and widely used classes of antibiotics in medical history.[5][7] This foundational research empowered drug development professionals to create generations of cephalosporin derivatives with tailored spectra of activity, improved stability, and enhanced efficacy, saving countless lives from bacterial infections.

References

- Cephalosporin discovery and history. (n.d.). Google Cloud.

- Niu, X., et al. (n.d.). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. PMC - NIH.

- Studies on Deacetoxycephalosporin C Synthase Support a Consensus Mechanism for 2-Oxoglutarate Dependent Oxygenases. (n.d.). ACS Publications.

- Deacetoxycephalosporin-C synthase. (n.d.). Grokipedia.

- The biosynthesis of cephalosporins from penicillins catalyzed by the expandase (DAOCS) and hydroxylase (DACS). (n.d.). ResearchGate.

- Improvements in the Formation of Cephalosporins from Penicillin G and Other Penicillins by Bioconversion. (n.d.). ACS Publications.

- Schematic overview of proposed mechanisms for deacetoxycephalosporin C... (n.d.). ResearchGate.

- Cephalosporin Antibiotics History and Update Introduction. (n.d.). International Journal of Science and Innovative Research.

- Lee, H. J., et al. (2001). Kinetic and crystallographic studies on deacetoxycephalosporin C synthase (DAOCS). PubMed.

- Deacetoxycephalosporin C Synthase | Request PDF. (n.d.). ResearchGate.

- Mechanism of action for β-lactam antibiotics. (n.d.). GONVVAMA.

- Discovery and development of cephalosporins. (n.d.). Wikipedia.

- Deacetoxycephalosporin-C synthase. (n.d.). Wikipedia.

- Hamilton-Miller, J. M. T. (2008). Development of the semi-synthetic penicillins and cephalosporins. PubMed.

- Evolution of cephalosporin characteristics over semi-synthetic... (n.d.). ResearchGate.

- Morin, R. B., et al. (n.d.). Chemistry of cephalosporin antibiotics. XV. Transformations of penicillin sulfoxide. Synthesis of cephalosporin compounds. ACS Publications.

- Elucidation of conditions allowing conversion of penicillin G and other penicillins to deacetoxycephalosporins by resting cells. (n.d.). PNAS.

- Reconstitution of TCA cycle with DAOCS to engineer Escherichia coli into an efficient whole cell catalyst of penicillin G. (2015). PubMed Central.

- Penicillin. (2022). Chemistry LibreTexts.

- Biosynthesis of Cephalosporins: Critical Reviews in Biotechnology. (n.d.). Taylor & Francis Online.

- Morin, R. B., & Jackson, B. G. (1969). Chemistry of cephalosporin antibiotics. XV. Transformations of penicillin sulfoxide. A synthesis of cephalosporin compounds. PubMed.

- Morin, R. B., et al. (n.d.). Chemistry of cephalosporin antibiotics. XV. Transformations of penicillin sulfoxide. Synthesis of cephalosporin compounds. Journal of the American Chemical Society.

- Tan, S. Y., & Tatsumura, Y. (n.d.). Alexander Fleming (1881–1955): Discoverer of penicillin. PMC - NIH.

- Penicillin: the Oxford story. (2010). University of Oxford.

- The Enduring Legacy of Cephalosporins: A Comprehensive Historical Review. (n.d.).

- Alexander Fleming. (n.d.). Wikipedia.

- Alexander Fleming | Biography, Education, Discovery, Nobel Prize, & Facts. (n.d.). Britannica.

- 13.3C: Beta-Lactam Antibiotics- Penicillins and Cephalosporins. (2024). Biology LibreTexts.

- Further studies on microbiological ring-expansion of penicillin N. (n.d.). PubMed.

- History of penicillin. (n.d.). Wikipedia.

Sources

- 1. Alexander Fleming (1881–1955): Discoverer of penicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alexander Fleming - Wikipedia [en.wikipedia.org]

- 3. Alexander Fleming | Biography, Education, Discovery, Nobel Prize, & Facts | Britannica [britannica.com]

- 4. History of penicillin - Wikipedia [en.wikipedia.org]

- 5. blog.truegeometry.com [blog.truegeometry.com]

- 6. ijesir.org [ijesir.org]

- 7. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 8. The Enduring Legacy of Cephalosporins: A Comprehensive Historical Review - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 9. ox.ac.uk [ox.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. gonvvama.com [gonvvama.com]

- 12. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deacetoxycephalosporin-C synthase - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. grokipedia.com [grokipedia.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Further studies on microbiological ring-expansion of penicillin N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Chemistry of cephalosporin antibiotics. XV. Transformations of penicillin sulfoxide. A synthesis of cephalosporin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Deacetoxycephalosporin C: A Technical Guide to its Biosynthetic Role and Implied Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetoxycephalosporin C (DAOC) is a pivotal intermediate in the biosynthetic pathway of cephalosporin antibiotics.[1] While not a clinically administered antibiotic itself, its structural framework serves as the foundational scaffold for a multitude of life-saving cephalosporin drugs. This guide provides an in-depth exploration of DAOC, focusing on the mechanism of its formation and its biological significance as a precursor. The general mechanism of action of the cephalosporin class of antibiotics, which stems from the structural heritage of DAOC, will also be detailed. It is important to note that while comprehensive data on the intrinsic antimicrobial activity of DAOC is limited, its role as a biosynthetic intermediate is well-established, and its activity is understood to be significantly less potent than its semi-synthetic derivatives.

The Biosynthesis of Deacetoxycephalosporin C: The "Expandase" Reaction

The formation of DAOC is a critical step that distinguishes the cephalosporin pathway from that of penicillins. This conversion is catalyzed by the enzyme Deacetoxycephalosporin C Synthase (DAOCS) , also known as "expandase".[1] DAOCS is a non-heme iron(II) and 2-oxoglutarate-dependent oxygenase.[1]

The enzymatic reaction involves the oxidative ring expansion of the five-membered thiazolidine ring of penicillin N to the six-membered dihydrothiazine ring of DAOC.[1] This transformation is a key rate-limiting step in the biosynthesis of cephalosporins.[1] The reaction requires molecular oxygen and utilizes the oxidative decarboxylation of 2-oxoglutarate to succinate to drive the formation of a high-valent iron(IV)-oxo intermediate.[2] This reactive species facilitates the ring expansion.[2]

In fungi such as Acremonium chrysogenum, DAOCS is part of a bifunctional enzyme that also catalyzes the subsequent hydroxylation of DAOC to deacetylcephalosporin C (DAC).[1] In contrast, in bacteria like Streptomyces clavuligerus, these two steps are carried out by separate enzymes.[1]

Caption: Biosynthetic conversion of Penicillin N to Deacetoxycephalosporin C.

Mechanism of Action of Cephalosporins

The bactericidal activity of cephalosporin antibiotics, which are derivatives of DAOC, is achieved through the inhibition of bacterial cell wall synthesis.[1] Specifically, cephalosporins target and covalently bind to Penicillin-Binding Proteins (PBPs) .[3] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall that provides structural integrity.

By acylating the active site of PBPs, cephalosporins inactivate these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to a loss of structural integrity, ultimately causing cell lysis and bacterial death. The affinity of different cephalosporins for various PBPs in different bacterial species contributes to their spectrum of activity.[3]

Caption: Inhibition of bacterial cell wall synthesis by cephalosporins.

Biological Activity of Deacetoxycephalosporin C

Deacetoxycephalosporin C is primarily recognized for its role as a crucial biosynthetic intermediate rather than a potent antimicrobial agent. The scientific literature contains limited quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for DAOC against a broad spectrum of bacteria. This suggests that its intrinsic antibacterial activity is likely weak. The focus of research and drug development has been on chemically modifying the DAOC scaffold to produce semi-synthetic cephalosporins with enhanced potency, broader spectrum of activity, and improved pharmacokinetic properties. For instance, Cephalosporin C, the immediate downstream product of DAOC in some organisms, is also known to possess weak antibacterial activity.[1]

| Compound | General Antibacterial Activity | Primary Significance |

| Deacetoxycephalosporin C (DAOC) | Presumed Weak | Biosynthetic Intermediate |

| Cephalosporin C | Weak | Natural Precursor |

| Semi-synthetic Cephalosporins | Potent and Broad-Spectrum | Clinically Used Antibiotics |

| Caption: Comparative biological significance of DAOC and its derivatives. |

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

To quantitatively assess the antibacterial activity of a compound like DAOC, a Minimum Inhibitory Concentration (MIC) assay is the standard method. The following is a generalized protocol for a broth microdilution MIC assay.

Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials

-

Test compound (e.g., Deacetoxycephalosporin C)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and reservoirs

Procedure

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compound Dilutions: a. Dissolve the test compound in a suitable solvent and then dilute in CAMHB to create a stock solution at a concentration at least double the highest concentration to be tested. b. Perform serial two-fold dilutions of the stock solution in CAMHB across the wells of the 96-well plate. Typically, 50 µL of CAMHB is added to wells 2 through 11. 100 µL of the stock solution is added to well 1, and then 50 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. 50 µL is discarded from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in each well will be 100 µL. b. Well 12 should only contain 100 µL of sterile CAMHB.

-

Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

-

Reading the Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. b. A spectrophotometer can be used to measure the optical density (OD) at 600 nm to confirm visual readings.

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Deacetoxycephalosporin C holds a central and indispensable position in the world of antibacterial therapeutics, not as a direct combatant of bacterial infections, but as the molecular cornerstone from which a multitude of potent cephalosporin antibiotics are derived. Its biosynthesis via the remarkable ring-expansion activity of DAOCS represents a key enzymatic feat. While its own biological activity is minimal, the chemical scaffold of DAOC has provided medicinal chemists with a versatile platform for the development of generations of cephalosporins that continue to be vital in clinical practice. Understanding the mechanism of DAOC's formation and its relationship to the ultimate mechanism of action of its derivatives is fundamental for researchers in antibiotic discovery and development.

References

-

Grokipedia. (2026, January 7). Deacetoxycephalosporin-C synthase. Retrieved from [Link]

-

Wikipedia. (n.d.). Deacetoxycephalosporin-C synthase. Retrieved from [Link]

-

Li, J., et al. (2021). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. Synthetic and Systems Biotechnology, 6(4), 396-401. [Link]

-

Liras, P., & Martin, J. F. (2006). Biosynthetic pathway of penicillins, cephalosporins, cephamycins, and cephabacins. In History of Modern Biotechnology I (pp. 203-233). Springer, Berlin, Heidelberg. [Link]

-

Baker, B. J., Dotzlaf, J. E., & Yeh, W. K. (1991). Deacetoxycephalosporin C hydroxylase of Streptomyces clavuligerus. Purification, characterization, bifunctionality, and evolutionary implication. The Journal of biological chemistry, 266(8), 5087–5093. [Link]

-

Sim, T. S., et al. (2003). Deacetoxycephalosporin C synthase isozymes exhibit diverse catalytic activity and substrate specificity. FEMS microbiology letters, 218(2), 251–257. [Link]

-

Goo, K. S., Chua, C. S., & Sim, T. S. (2009). Directed evolution and rational approaches to improving Streptomyces clavuligerus deacetoxycephalosporin C synthase for cephalosporin production. Journal of industrial microbiology & biotechnology, 36(4), 541–553. [Link]

-

Ghosh, A. S., et al. (2009). PBP5, PBP6 and DacD play different roles in intrinsic beta-lactam resistance of Escherichia coli. International journal of antimicrobial agents, 34(3), 275–277. [Link]

-

Patel, M. V., et al. (2011). Modified Deacetylcephalosporin C Synthase for the Biotransformation of Semisynthetic Cephalosporins. Applied and environmental microbiology, 77(16), 5567–5575. [Link]

-

Demain, A. L., & Newkirk, J. F. (1962). Biosynthesis of Cephalosporin C: I. Factors Affecting the Fermentation. Applied microbiology, 10(4), 321–325. [Link]

-

Sim, T. S., et al. (2003). Deacetoxycephalosporin C synthase isozymes exhibit diverse catalytic activity and substrate specificity. FEMS Microbiology Letters, 218(2), 251-257. [Link]

-

Hsiung, Y., et al. (2008). Cephalosporin MIC distribution of extended-spectrum-beta-lactamase- and pAmpC-producing Escherichia coli and Klebsiella species. Journal of clinical microbiology, 46(7), 2359–2364. [Link]

-

Graves-Woodward, K. L., & Pratt, R. F. (2001). Interaction energies between beta-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation. Protein science : a publication of the Protein Society, 10(6), 1143–1150. [Link]

-

Sarkar, S. K., et al. (2011). PBP5, PBP6 and DacD play different roles in intrinsic b-lactam resistance of Escherichia coli. FEMS microbiology letters, 318(1), 55–61. [Link]

-

Yang, K., et al. (2006). Engineering Streptomyces clavuligerus Deacetoxycephalosporin C Synthase for Optimal Ring Expansion Activity toward Penicillin G. Applied and environmental microbiology, 72(8), 5291–5297. [Link]

-